molecular formula C9H6ClNO2S B8473041 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

Cat. No. B8473041
M. Wt: 227.67 g/mol
InChI Key: KPMCIEKLJNRTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol is a useful research compound. Its molecular formula is C9H6ClNO2S and its molecular weight is 227.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(1,3-thiazol-2-yloxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Chloro-4-(1,3-thiazol-2-yloxy)phenol

Molecular Formula

C9H6ClNO2S

Molecular Weight

227.67 g/mol

IUPAC Name

3-chloro-4-(1,3-thiazol-2-yloxy)phenol

InChI

InChI=1S/C9H6ClNO2S/c10-7-5-6(12)1-2-8(7)13-9-11-3-4-14-9/h1-5,12H

InChI Key

KPMCIEKLJNRTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)OC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 9A (5.4 g, 0.022 mol) in dichloromethane at −78° C. was added a solution of BBr3 (0.066 mol) drop wise and the reaction mixture was stirred overnight while warming up to room temperature. The mixture was poured into ice and then stirred at room temperature for 24 hours. The organic layer was washed with brine, dried over magnesium sulfate and filtered. The filtrate was concentrated under vacuum to give 3.5 g of product as an off-white solid (70% yield). 1H NMR (300 MHz, CDCl3) δ ppm 6.59 (dd, J=8.82, 2.94 Hz, 1H) 6.67 (d, J=2.57 Hz, 1H) 6.88 (d, J=3.68 Hz, 1H) 7.07 (d, J=8.82 Hz, 1H) 7.19 (d, J=3.68 Hz, 1H). MS (ESI) M/z 227.9 (M+H)+.
Name
solution
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.066 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.